molecular formula C22H17FN4O2 B3001023 1-(2-fluorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 895644-07-2

1-(2-fluorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3001023
CAS No.: 895644-07-2
M. Wt: 388.402
InChI Key: NPZIWBWBRPXPDI-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at position 1 with a 2-fluorophenyl group, at position 5 with a methyl group, and at position 4 with a carboxamide moiety linked to a 4-phenoxyphenyl ring. This structure combines aromatic fluorination, a phenoxy group, and a triazole scaffold, which are pharmacologically relevant motifs associated with metabolic stability, lipophilicity, and target binding affinity .

Properties

IUPAC Name

1-(2-fluorophenyl)-5-methyl-N-(4-phenoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O2/c1-15-21(25-26-27(15)20-10-6-5-9-19(20)23)22(28)24-16-11-13-18(14-12-16)29-17-7-3-2-4-8-17/h2-14H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZIWBWBRPXPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group (e.g., a halide) on a phenyl ring.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Chemical Reactions Analysis

1-(2-fluorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The fluorophenyl and phenoxyphenyl groups can participate in nucleophilic aromatic substitution reactions, where the fluorine or phenoxy groups are replaced by other nucleophiles.

    Coupling Reactions: The compound can undergo further coupling reactions, such as Suzuki-Miyaura coupling, to introduce additional functional groups.

Scientific Research Applications

1-(2-fluorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly due to its triazole ring, which is known for its bioactivity. It may be explored for its potential as an antifungal, antibacterial, or anticancer agent.

    Materials Science: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

    Chemical Biology: The compound can be used as a probe in chemical biology studies to investigate biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring may play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-4-carboxamide Derivatives

Compound Name R<sup>1</sup> (Position 1) R<sup>2</sup> (Position 5) Carboxamide Substituent (Position 4) Key Properties/Activities References
Target Compound 2-Fluorophenyl Methyl 4-Phenoxyphenyl N/A (Structural focus) -
5-Methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (3q) o-Tolyl Methyl Naphthalen-2-yl Wnt/β-catenin inhibition
1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Ethoxyphenyl Methyl 3-Fluorophenyl Anticancer potential
N-(5-Chloro-2-methoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-triazole-4-carboxamide 3-Ethylphenyl Methyl 5-Chloro-2-methoxyphenyl Screening compound
5-Amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-triazole-4-carboxamide 4-Fluorobenzyl Amino 2,4-Difluorophenyl Antiproliferative activity
RFM (1-[(2,6-difluorophenyl)methyl]-1H-triazole-4-carboxamide) (2,6-Difluorophenyl)methyl - - Antiepileptic activity

Key Observations:

Fluorination Impact: The 2-fluorophenyl group in the target compound may enhance metabolic stability and π-π stacking interactions compared to non-fluorinated analogs (e.g., o-tolyl in 3q) . In RFM (), fluorination at the benzyl position is critical for antiepileptic activity, suggesting that fluorination at R<sup>1</sup> in the target compound could similarly modulate target engagement .

Phenoxy vs. Methoxy/Ethoxy Substituents: The 4-phenoxyphenyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents like 3-fluorophenyl () or methoxy groups (). This may influence membrane permeability and off-target effects .

Methyl vs.

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Anticancer Activity: Amino-substituted triazoles () show potent antiproliferative effects (e.g., -27.30% growth inhibition in SNB-75 CNS cancer cells), whereas methyl-substituted derivatives (e.g., 3q in ) prioritize signaling pathway modulation .
  • Metabolic Stability : Fluorinated aryl groups (e.g., 2-fluorophenyl) resist oxidative metabolism, as observed in RFM (), suggesting enhanced plasma half-life for the target compound .
  • Solubility: The phenoxy group may reduce aqueous solubility compared to methoxy or ethoxy analogs (), necessitating formulation optimization .

Crystallographic and Conformational Analysis

  • Dihedral Angles : In triazole-carboxamide analogs (), the angle between the triazole and aryl rings (e.g., 74.02° in ethyl 5-formyl-1-(pyridin-3-yl)-1H-triazole-4-carboxylate) influences molecular conformation and target binding . The 2-fluorophenyl group in the target compound may induce torsional strain, altering binding pocket compatibility compared to planar substituents (e.g., naphthalen-2-yl in 3q) .

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